molecular formula C4H6ClF4N B1383484 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride CAS No. 1803588-53-5

3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride

Cat. No.: B1383484
CAS No.: 1803588-53-5
M. Wt: 179.54 g/mol
InChI Key: VQHWBOJSPNJTFT-UHFFFAOYSA-N
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Description

3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C4H6ClF4N . It is a fluorinated azetidine derivative, characterized by the presence of both fluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride typically involves the reaction of azetidine with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for the development of new materials and compounds .

Biology and Medicine: Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, this compound is used as an intermediate for the synthesis of pesticides and herbicides. Its unique chemical properties can improve the efficacy and environmental stability of these products .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-Fluoroazetidine hydrochloride
  • 3-(Trifluoromethyl)azetidine hydrochloride

Comparison: Compared to similar compounds, 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups.

Properties

IUPAC Name

3-fluoro-3-(trifluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(1-9-2-3)4(6,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWBOJSPNJTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-53-5
Record name 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride
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Reactant of Route 6
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride

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